5-Ethynylpyridine-2-carbonitrile: A Technical Guide for Advanced Research and Development
5-Ethynylpyridine-2-carbonitrile: A Technical Guide for Advanced Research and Development
Introduction: A Versatile Scaffold for Modern Drug Discovery
5-Ethynylpyridine-2-carbonitrile (CAS Number: 1211584-19-8) is a highly functionalized heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyridine ring, a reactive terminal alkyne, and a cyano group, offers a trifecta of opportunities for synthetic diversification and targeted molecular design. The pyridine core is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved therapeutics, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The ethynyl group serves as a versatile handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), enabling the construction of complex molecular frameworks.[4] The electron-withdrawing nature of the cyano group can modulate the electronic properties of the pyridine ring and provides a synthetic precursor to other functional groups. This guide provides an in-depth technical overview of 5-ethynylpyridine-2-carbonitrile, including its synthesis, physicochemical properties, key reactions, and potential applications, with a focus on empowering researchers in drug development and related fields.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 5-ethynylpyridine-2-carbonitrile is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value/Description | Source/Analogy |
| CAS Number | 1211584-19-8 | [1] |
| Molecular Formula | C₈H₄N₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Analogy to similar aromatic nitriles |
| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and chlorinated solvents. | General solubility of pyridine derivatives |
| Flash Point | 126 °C | [5] |
Expected Spectroscopic Characteristics:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a characteristic singlet for the acetylenic proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing cyano and ethynyl groups.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the cyano and ethynyl groups will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and a medium-intensity band around 2100-2140 cm⁻¹ for the C≡C stretch of the terminal alkyne are also expected.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 128.13, corresponding to the molecular weight of the compound.
Synthesis of 5-Ethynylpyridine-2-carbonitrile: A Step-by-Step Protocol
The most logical and widely applicable synthetic route to 5-ethynylpyridine-2-carbonitrile is a two-step process commencing from the readily available 5-bromopyridine-2-carbonitrile. This involves a Sonogashira coupling with a protected acetylene source, followed by deprotection to yield the terminal alkyne.
Step 1: Sonogashira Coupling of 5-Bromopyridine-2-carbonitrile with Trimethylsilylacetylene
The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[6] The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is a common and effective strategy to prevent self-coupling of the terminal alkyne.
-
Reaction Rationale: 5-bromopyridine-2-carbonitrile is an ideal substrate due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group can enhance the reactivity of the aryl bromide. TMSA is a cost-effective and easily handled source of the ethynyl group. The trimethylsilyl (TMS) group is a robust protecting group that can be readily removed in the subsequent step.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 5-bromopyridine-2-carbonitrile (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. To this mixture, add trimethylsilylacetylene (1.2 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile, can be purified by flash column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl Group
The removal of the TMS group is typically achieved under mild basic or fluoride-mediated conditions.
-
Method Rationale: A common and effective method for TMS deprotection is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a simple base-catalyzed methanolysis with potassium carbonate. The choice of method depends on the sensitivity of other functional groups in the molecule. For this particular compound, both methods are expected to be effective.
Detailed Experimental Protocol (using Potassium Carbonate):
-
Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-ethynylpyridine-2-carbonitrile. Further purification by recrystallization or a short silica gel plug may be performed if necessary.
Visualizing the Synthetic Workflow
Caption: Synthetic route to 5-Ethynylpyridine-2-carbonitrile.
Key Reactions and Synthetic Utility
The synthetic versatility of 5-ethynylpyridine-2-carbonitrile stems from the reactivity of its terminal alkyne and the potential for transformations of the cyano group.
1. Sonogashira Coupling:
The terminal alkyne can readily participate in further Sonogashira coupling reactions with a wide range of aryl or vinyl halides, allowing for the extension of the molecular scaffold.[7][8] This is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":
The ethynyl group is a perfect substrate for the CuAAC reaction with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for late-stage functionalization and the synthesis of complex molecules.
3. Transformations of the Cyano Group:
The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues for further derivatization and the introduction of new pharmacophoric features.
Visualizing Key Reactions
Caption: Important reactions of 5-Ethynylpyridine-2-carbonitrile.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 5-ethynylpyridine-2-carbonitrile are of significant interest in the development of new therapeutic agents.
-
Kinase Inhibitors: The pyridine ring is a common hinge-binding motif in many kinase inhibitors. The ethynyl group can be used to introduce substituents that probe deeper into the ATP-binding pocket, potentially leading to increased potency and selectivity.
-
Anticancer Agents: Pyridine and pyrimidine derivatives have shown a wide range of anticancer activities.[9][10] The ability to rapidly generate diverse libraries of compounds from 5-ethynylpyridine-2-carbonitrile makes it a valuable starting point for screening campaigns against various cancer cell lines.
-
Central Nervous System (CNS) Agents: The pyridine scaffold is also prevalent in drugs targeting the CNS. The lipophilicity and hydrogen bonding capacity of the molecule can be fine-tuned through derivatization to optimize blood-brain barrier penetration and target engagement.[11]
-
Antiviral and Antimicrobial Agents: The incorporation of nitrogen-containing heterocycles is a common strategy in the design of antiviral and antimicrobial drugs. The unique electronic and steric properties of this scaffold could lead to the discovery of novel agents with improved efficacy.
Safety and Handling
-
Toxicity: Cyanopyridines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[14][15] Handle with gloves, safety glasses, and in a well-ventilated area or fume hood.
-
Irritation: Ethynylpyridines can cause skin and eye irritation, as well as respiratory tract irritation.[13] Avoid direct contact and inhalation.
-
Flammability: Organic compounds, especially those with a high carbon and hydrogen content, are generally flammable. Keep away from open flames and sources of ignition.
-
Handling: Use appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Ethynylpyridine-2-carbonitrile represents a potent and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its strategic combination of a pyridine core, a reactive alkyne, and a modifiable cyano group provides a rich platform for the generation of novel and complex molecular architectures. The synthetic pathways and key reactions outlined in this guide are well-established and robust, offering researchers a reliable means to incorporate this valuable scaffold into their research and development programs. As the demand for new and effective therapeutics continues to grow, the importance of such versatile chemical tools will undoubtedly increase, positioning 5-ethynylpyridine-2-carbonitrile as a key player in the future of medicinal chemistry.
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